Indolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indolin-2-amine is a nitrogen-containing heterocyclic compound with a structure that includes a benzene ring fused to a five-membered nitrogenous ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indolin-2-amine can be synthesized through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels-Alder synthesis, which involves the cyclization of appropriate precursors under specific conditions . Catalytic synthesis using transition metals is also a popular method, providing high yields and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic synthesis. This method is favored due to its efficiency and the ability to control reaction conditions precisely, ensuring high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Indolin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding oxides under specific conditions.
Reduction: Reduction reactions can further modify the compound, often using hydrogenation techniques.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.
Substitution: Halogenating agents such as chlorine or bromine are commonly employed.
Major Products: The major products formed from these reactions include various substituted indolin-2-amines, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Indolin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of indolin-2-amine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. The compound’s aromatic ring allows it to interact with amino acid residues in proteins through hydrophobic interactions, while the nitrogen atom can form hydrogen bonds .
Vergleich Mit ähnlichen Verbindungen
Indole: A structurally related compound with a benzene ring fused to a five-membered nitrogenous ring.
Indoline: Another similar compound, differing by the saturation of the nitrogenous ring.
Uniqueness: Indolin-2-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties. This makes it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents .
Eigenschaften
Molekularformel |
C8H10N2 |
---|---|
Molekulargewicht |
134.18 g/mol |
IUPAC-Name |
2,3-dihydro-1H-indol-2-amine |
InChI |
InChI=1S/C8H10N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4,8,10H,5,9H2 |
InChI-Schlüssel |
NUYJLLQGQBOLRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.